

Structural Elucidation of 3-Methoxypiperidine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxypiperidine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of **3-Methoxypiperidine**, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details the key analytical techniques and experimental protocols used to confirm its molecular structure, presenting quantitative data in accessible formats and visualizing experimental workflows.

Molecular Structure and Properties

3-Methoxypiperidine is a saturated heterocyclic amine with a methoxy group at the 3-position of the piperidine ring. Its chemical formula is $C_6H_{13}NO$, and it has a molecular weight of approximately 115.17 g/mol .[\[1\]](#)[\[2\]](#) The presence of both an amine and an ether functional group, along with a chiral center at the C3 position, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **3-Methoxypiperidine**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ NO	[1] [2]
Molecular Weight	115.17 g/mol	[1] [2]
Exact Mass	115.099714038 Da	[1]
Boiling Point	149.9 °C at 760 mmHg	[2]
Density	0.93 g/cm ³	[2]

Synthesis of 3-Methoxypiperidine

A common synthetic route to **3-Methoxypiperidine** involves the methylation of 3-hydroxypiperidine. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 3-Methoxypiperidine

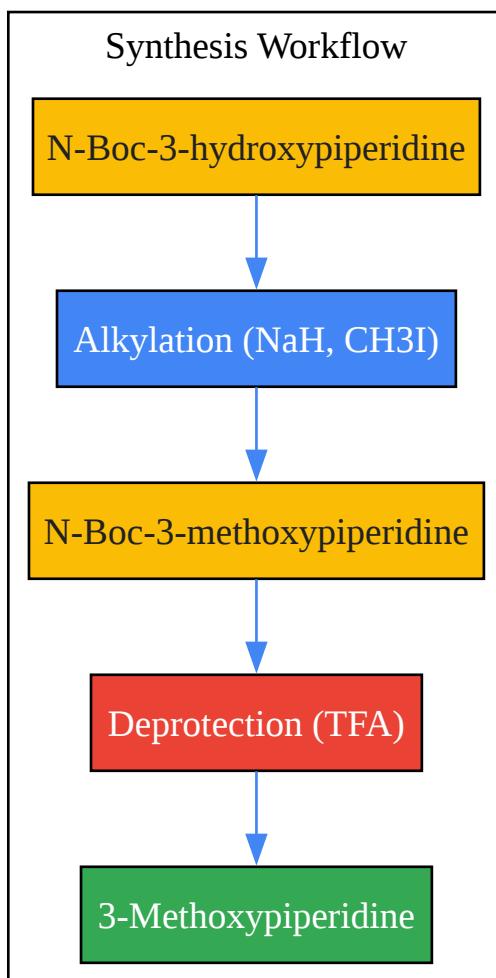
Materials:

- N-Boc-3-hydroxypiperidine
- Sodium hydride (NaH)
- Methyl iodide (CH₃I)
- Anhydrous Tetrahydrofuran (THF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Diethyl ether

Procedure:

- Protection of the Amine: The secondary amine of 3-hydroxypiperidine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
- Alkylation: To a solution of N-Boc-3-hydroxypiperidine in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield **N-Boc-3-methoxypiperidine**.
- Deprotection: The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours.
- Final Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give **3-Methoxypiperidine**. The crude product can be further purified by distillation.



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Caption: Synthesis of **3-Methoxypiperidine**.

Spectroscopic Analysis

The structural elucidation of **3-Methoxypiperidine** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **3-Methoxypiperidine**, 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are employed to unambiguously assign all proton and carbon signals.

Table 2: Predicted ^1H NMR Data for **3-Methoxypiperidine**

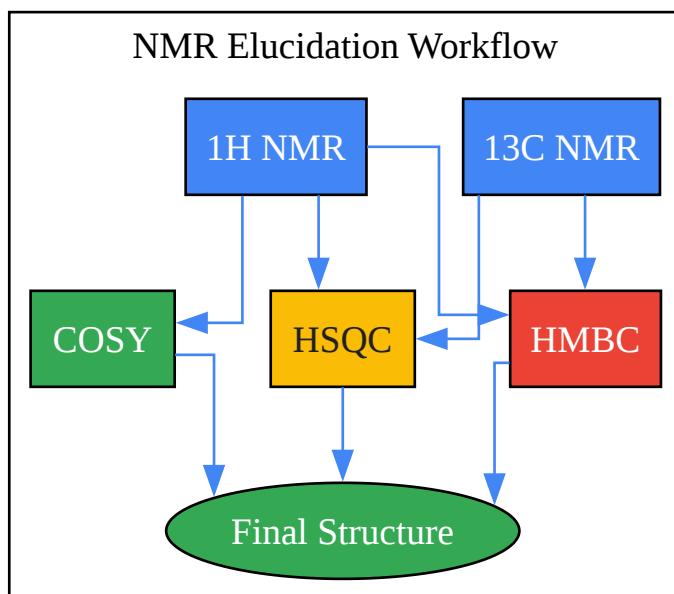
Proton	Chemical Shift (δ , ppm) (Predicted)	Multiplicity
H-2 (axial)	2.5 - 2.7	m
H-2 (equatorial)	3.0 - 3.2	m
H-3	3.2 - 3.4	m
H-4 (axial)	1.4 - 1.6	m
H-4 (equatorial)	1.8 - 2.0	m
H-5 (axial)	1.3 - 1.5	m
H-5 (equatorial)	1.7 - 1.9	m
H-6 (axial)	2.6 - 2.8	m
H-6 (equatorial)	3.1 - 3.3	m
-OCH ₃	3.3 - 3.5	s
-NH	1.5 - 2.5	br s

Table 3: Predicted ^{13}C NMR Data for **3-Methoxypiperidine**

Carbon	Chemical Shift (δ , ppm) (Predicted)
C-2	~47
C-3	~75
C-4	~25
C-5	~22
C-6	~45
-OCH ₃	~56

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: 5-10 mg of **3-Methoxypiperidine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a standard 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: A standard single-pulse experiment is performed.
- ^{13}C NMR: A proton-decoupled experiment is performed to obtain singlets for all carbon atoms.
- 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish correlations.



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Caption: NMR experimental workflow.

Mass Spectrometry (MS)

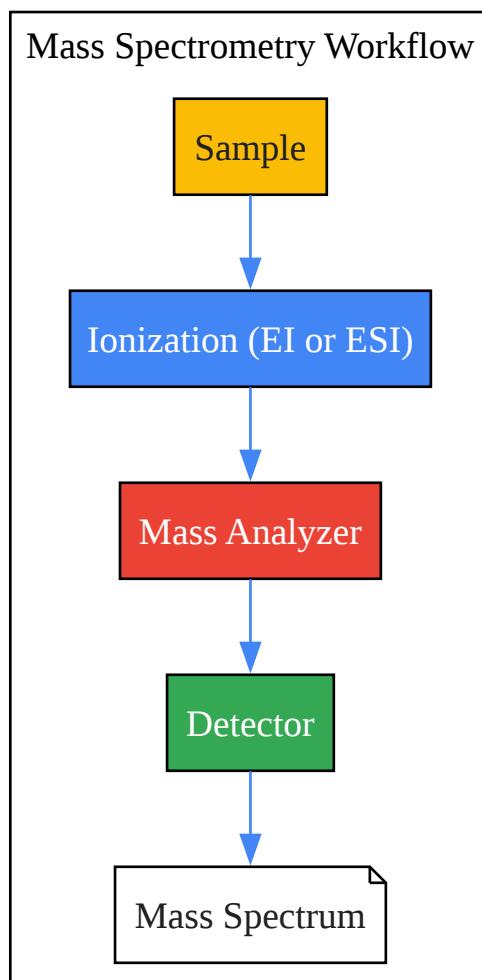
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Predicted Mass Spectrometry Data for **3-Methoxypiperidine**

Ion	m/z (Predicted)	Identity
$[M+H]^+$	116.1070	Protonated molecular ion
$[M]^{+\cdot}$	115.0997	Molecular ion
84	Loss of $-OCH_3$	
71	Loss of C_2H_4O	
58	Piperidine ring fragment	

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is commonly used for GC-MS to induce fragmentation, while Electrospray Ionization (ESI) is typical for LC-MS, usually observing the protonated molecule $[M+H]^+$.
- **Analysis:** The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).



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Caption: Mass spectrometry workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 5: Characteristic IR Absorption Bands for **3-Methoxypiperidine**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300 - 3500	N-H stretch	Secondary Amine
2850 - 3000	C-H stretch	Alkane
1070 - 1150	C-O stretch	Ether
1450 - 1470	C-H bend	Alkane

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
- **Data Acquisition:** A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete and unambiguous structural elucidation of **3-Methoxypiperidine**. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the characterization and utilization of this important chemical entity.

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References

- 1. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
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